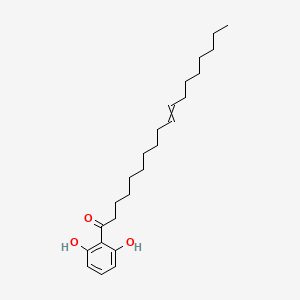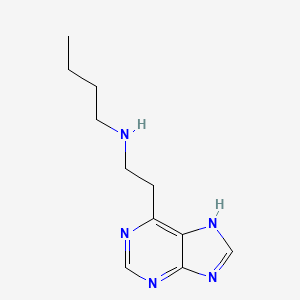
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one is a phenothiazine derivative Phenothiazine compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 10-methyl-10H-phenothiazine, followed by a condensation reaction with benzaldehyde. The reaction conditions typically include the use of a formylating agent such as POCl3 and DMF, followed by the addition of benzaldehyde under basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core allows it to interact with biological membranes and proteins, leading to various biological effects. For example, it can inhibit certain enzymes or receptors, resulting in therapeutic effects such as antipsychotic or antimicrobial activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be compared with other phenothiazine derivatives, such as:
4-(10-Methyl-10H-phenothiazin-3-yl)-1,4-dihydropyridines: These compounds have similar phenothiazine cores but differ in their additional functional groups and structures.
Phenothiazine-based D–π–A frameworks: These compounds are designed for specific applications, such as dye-sensitized solar cells, and have unique electronic and optical properties.
Properties
CAS No. |
681136-73-2 |
|---|---|
Molecular Formula |
C22H17NOS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(10-methylphenothiazin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17NOS/c1-23-18-9-5-6-10-21(18)25-22-15-16(11-13-19(22)23)12-14-20(24)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
YYNQECZLPDGRNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)SC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
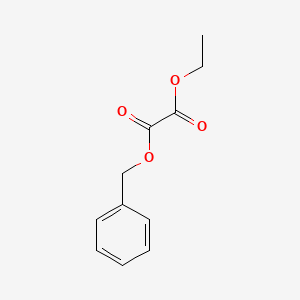
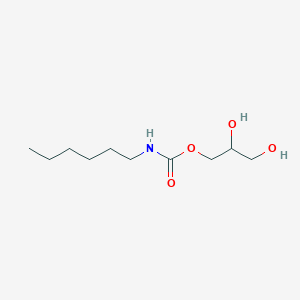
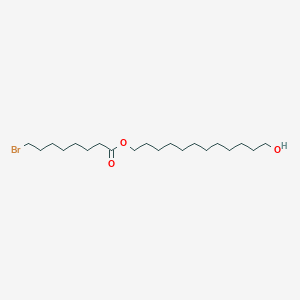
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

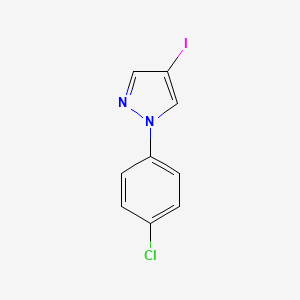
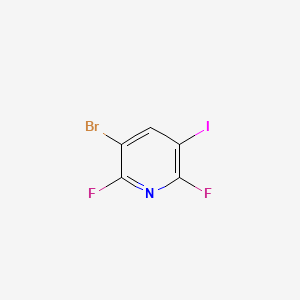
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)
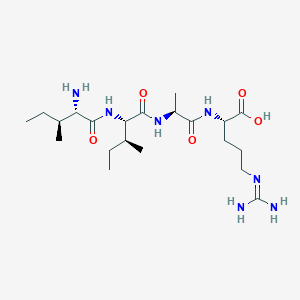
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
